Cas no 1003-10-7 (4-Thiobutyrolactone)
4-Thiobutyrolactone Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Thiophenone,dihydro-
- GAMMA-THIOBUTYROLACTONE
- thiolan-2-one
- γ-Thiobutyrolactone
- 2(3H)-Thiophenone,dihydro
- 2-Oxothiolane
- 2-THIOPHENONE,TETRAHYDRO
- 4-Butyrothiolactone
- 4-Thiobutyrolactone
- 5-oxotetrahydrothiophene
- dihydrothiophen-2(3H)-one
- Tetrahydro-2-thiophenone
- Thiacyclopentan-2-one
- Thiobutyrolactone
- NSC 54087
- Tetrahydrothiophene-2-one
- Thiacyclopentanone-2
- G-THIOBUTYROLACTONE
- Dihydro-thiophen-2-one
- tetrahydro-2-thiophenon
- BRN 0105273
- A3ERZ734SN
- 2-Thiolanone
- SCHEMBL3630088
- DTXSID3061390
- NSC54087
- Dihydro-2(3H)-thiophenone
- EINECS 213-700-8
- 2-oxotetrahydrothiophene
- MFCD00005479
- UNII-A3ERZ734SN
- Dihydro-2-(3H)-thiophenone
- NS00021423
- FT-0633226
- AKOS028108379
- FEMA NO. 4570
- 1003-10-7
- BUTYRIC ACID, 4-MERCAPTO-, .GAMMA.-(THIOLACTONE)
- 5-17-09-00012 (Beilstein Handbook Reference)
- CHEMBL56395
- gamma -Thiobutyrolactone
- ?-Thiobutyrolactone
- Q27161237
- laquo gammaRaquo -thiobutyrolactone
- NSC-54087
- SCHEMBL13480
- gamma-Thiobutyrolactone, 98%
- J-000094
- thiolanone
- 2(3H)-Thiophenone, dihydro-
- 2-THIOPHENONE, TETRAHYDRO-
- CS-0120136
- W15445
- BUTANOIC ACID, 4-MERCAPTO-, .GAMMA.-(THIOLACTONE)
- InChI=1/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
- KMSNYNIWEORQDJ-UHFFFAOYSA-
- AS-59251
- 4-Mercaptobutanoic acid g-thiolactone
- EN300-129277
- CHEBI:89059
- A-thiobutyrolactone
- .gamma.-Thiobutyrolactone
-
- MDL: MFCD00005479
- Inchi: 1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
- InChI Key: KMSNYNIWEORQDJ-UHFFFAOYSA-N
- SMILES: S1C(CCC1)=O
Computed Properties
- Exact Mass: 102.01400
- Monoisotopic Mass: 102.013936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 69.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 42.4
Experimental Properties
- Density: 1.18 g/mL at 25 °C(lit.)
- Melting Point: 138 ºC (ethyl acetate )
- Boiling Point: 39-40 °C/1 mmHg(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: n20/D 1.523(lit.)
- Solubility: Slightly soluble (4.2 g/l) (25 º C),
- PSA: 42.37000
- LogP: 1.04000
- FEMA: 4570 | 2-OXOTHIOLANE
4-Thiobutyrolactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 105449-10G |
4-Thiobutyrolactone |
1003-10-7 | 10g |
¥3637.15 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 105449-50G |
4-Thiobutyrolactone |
1003-10-7 | 50g |
¥8532.6 | 2023-12-10 | ||
| abcr | AB510573-1 g |
4-Butyrothiolactone, 95%; . |
1003-10-7 | 95% | 1g |
€144.00 | 2023-06-14 | |
| abcr | AB510573-5 g |
4-Butyrothiolactone, 95%; . |
1003-10-7 | 95% | 5g |
€348.00 | 2023-06-14 | |
| abcr | AB510573-10 g |
4-Butyrothiolactone, 95%; . |
1003-10-7 | 95% | 10g |
€603.00 | 2023-06-14 | |
| eNovation Chemicals LLC | D121789-10g |
4-BUTYROTHIOLACTONE |
1003-10-7 | 97% | 10g |
$599 | 2023-09-03 | |
| Chemenu | CM555235-5g |
Dihydrothiophen-2(3H)-one |
1003-10-7 | 95%+ | 5g |
$225 | 2023-02-19 | |
| Chemenu | CM555235-10g |
Dihydrothiophen-2(3H)-one |
1003-10-7 | 95%+ | 10g |
$412 | 2023-02-19 | |
| Chemenu | CM555235-25g |
Dihydrothiophen-2(3H)-one |
1003-10-7 | 95%+ | 25g |
$812 | 2023-02-19 | |
| TRC | T221950-1g |
4-Thiobutyrolactone |
1003-10-7 | 1g |
$ 230.00 | 2022-06-03 |
4-Thiobutyrolactone Suppliers
4-Thiobutyrolactone Related Literature
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Ji-cong Yu,Le-mao Yu,Xiao-yun Zhao,Lu Gan,Wei-wei Zhu,Ze-chen Wang,Rui Wang,Xianxing Jiang Org. Chem. Front. 2018 5 2040
-
2. Gas phase pyrolysis of γ-butyrolactone and γ-thiobutyrolactoneAnjana Rai-Chaudhuri,Wee Shong Chin,Devinder Kaur,Chup Yew Mok,Hsing Hua Huang J. Chem. Soc. Perkin Trans. 2 1993 1249
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Ren-Ming Liu,Min Zhang,Xiao-Xue Han,Xiong-Li Liu,Bo-Wen Pan,You-Ping Tian,Li-Jun Peng,Wei-Cheng Yuan Org. Biomol. Chem. 2022 20 5060
-
Daniel A. Abaye,Irene A. Agbo,Birthe V. Nielsen RSC Adv. 2021 11 20355
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Emma Mongkhoun,Philippe Guégan,Nicolas Illy Polym. Chem. 2023 14 3729
Additional information on 4-Thiobutyrolactone
Introduction to 4-Thiobutyrolactone (CAS No. 1003-10-7)
4-Thiobutyrolactone, chemically identified by the CAS number 1003-10-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic lactone features a sulfur atom integrated into a four-membered ring structure, which contributes to its unique reactivity and broad utility in synthetic chemistry. The compound is characterized by a butyl group attached to a β-lactone ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural uniqueness of 4-Thiobutyrolactone lies in its ability to participate in diverse chemical transformations, including nucleophilic additions, ring openings, and rearrangements. These properties have made it a cornerstone in the development of novel therapeutic agents and agrochemicals. Recent advancements in medicinal chemistry have highlighted its role as a key precursor in the synthesis of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
In the realm of drug discovery, 4-Thiobutyrolactone has been extensively explored for its potential to serve as a scaffold for designing molecules with enhanced pharmacological properties. Its sulfur-containing moiety facilitates interactions with biological targets, thereby improving binding affinity and selectivity. For instance, studies have demonstrated its utility in the development of protease inhibitors, which are crucial for treating conditions such as HIV/AIDS and cancer. The compound's ability to undergo facile modifications allows researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further optimization.
Recent research has also unveiled the compound's significance in materials science. Specifically, 4-Thiobutyrolactone has been employed in the synthesis of functional polymers and coatings due to its ability to enhance thermal stability and mechanical strength. These properties are particularly valuable in applications requiring durable and high-performance materials. Additionally, the compound's compatibility with green chemistry principles has led to investigations into its use as a sustainable building block in industrial processes.
The industrial applications of 4-Thiobutyrolactone extend beyond pharmaceuticals and materials science. It serves as a versatile intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its role in these applications stems from its ability to undergo reactions that yield complex aromatic structures with desirable sensory properties. This versatility underscores the compound's broad utility across multiple sectors of the chemical industry.
In conclusion, 4-Thiobutyrolactone (CAS No. 1003-10-7) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions across various scientific disciplines. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its position as a cornerstone of modern chemical innovation.
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